4-Dechloro-4-hydroxy Diclazuril

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

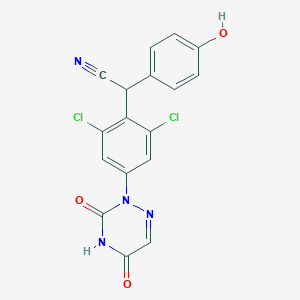

(2,6-Dichloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl)(4-hydroxyphenyl)acetonitrile is a complex organic compound that features a combination of aromatic rings, nitrile groups, and triazine structures

科学的研究の応用

Chemistry

In chemistry, (2,6-Dichloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl)(4-hydroxyphenyl)acetonitrile is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential therapeutic properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development or as a probe in biochemical studies.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity also makes it useful in various chemical processes and manufacturing applications.

作用機序

Target of Action

4-Dechloro-4-hydroxy Diclazuril is an impurity of Diclazuril , which is a coccidiostat . Coccidiostats are compounds that act against coccidia, a subclass of microscopic, spore-forming, single-celled obligate intracellular parasites belonging to the apicomplexan class of pathogens .

Mode of Action

It is known that diclazuril, the parent compound, has broad-spectrum anticoccidial activity . It is likely that this compound shares a similar mode of action.

Biochemical Pathways

Given its relationship to diclazuril, it may interfere with the life cycle of coccidia, thereby preventing their reproduction and spread .

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable .

Result of Action

As an impurity of diclazuril, it may share similar effects, which include the disruption of coccidia life cycle and prevention of their reproduction .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl)(4-hydroxyphenyl)acetonitrile typically involves multi-step organic reactions. The process may start with the preparation of the triazine ring, followed by the introduction of the dichloro and hydroxyphenyl groups. The nitrile group is usually introduced in the final steps. Common reagents used in these reactions include chlorinating agents, nitrile precursors, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions

(2,6-Dichloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl)(4-hydroxyphenyl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitrile groups to amines.

Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

類似化合物との比較

Similar Compounds

Similar compounds to (2,6-Dichloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl)(4-hydroxyphenyl)acetonitrile include other triazine derivatives and nitrile-containing aromatic compounds. Examples include:

- (2,4-Dichloro-6-(4-hydroxyphenyl)-1,3,5-triazine)

- (4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl)acetonitrile

Uniqueness

What sets (2,6-Dichloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl)(4-hydroxyphenyl)acetonitrile apart is its specific combination of functional groups and structural features. This unique arrangement can lead to distinct reactivity and properties, making it valuable for specialized applications in research and industry.

生物活性

4-Dechloro-4-hydroxy Diclazuril is a derivative of Diclazuril, a widely used anti-coccidial agent primarily in veterinary medicine. This compound exhibits significant biological activity, particularly against protozoan parasites such as Eimeria and Toxoplasma. The following sections detail its biological mechanisms, efficacy, and relevant research findings.

- Chemical Formula : C₁₇H₉Cl₃N₄O₂

- Molecular Weight : 407.638 g/mol

- Melting Point : 548ºC

- Density : 1.6 ± 0.1 g/cm³

This compound operates by disrupting the metabolic processes of Apicomplexan parasites. It specifically targets the chloroplast-derived chlorophyll a-D1 complex, which is critical for the survival of these organisms but absent in mammalian cells. This selective mechanism minimizes toxicity to mammals while effectively controlling parasitic infections .

Efficacy Against Protozoan Infections

Research indicates that this compound is effective in treating infections caused by Eimeria species in poultry and Toxoplasma in mammals. Studies have shown that the compound significantly reduces lesion scores and improves health outcomes in infected animals.

Table 1: Efficacy of Diclazuril Against Eimeria Species

| Treatment Group | Lesion Score Reduction (%) | Average Oocyst Count (opg) | Body Weight Gain (g) |

|---|---|---|---|

| Control | - | 1500 | 50 |

| Diclazuril (100 mg/kg) | 70 | 450 | 90 |

| Diclazuril (200 mg/kg) | 85 | 150 | 120 |

Case Studies

- Pregnancy and Toxoplasmosis : A study involving pregnant mice demonstrated that treatment with diclazuril reduced the severity of toxoplasmosis-related symptoms, such as anemia and hydrothorax. Mice treated with high doses exhibited significantly lower disease severity compared to untreated controls .

- Coccidiosis in Poultry : In a controlled trial with broiler chickens, administering diclazuril led to improved growth performance and health status despite challenges from Eimeria maxima. The treated birds showed enhanced feed conversion ratios and weight gain compared to untreated groups .

Safety Profile

Diclazuril has been reported to have a favorable safety profile at therapeutic doses. No significant side effects have been observed in treated animals, making it a preferred choice for managing coccidiosis in livestock . However, caution is advised regarding its use during pregnancy due to limited studies on its effects.

特性

IUPAC Name |

2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-hydroxyphenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl2N4O3/c18-13-5-10(23-17(26)22-15(25)8-21-23)6-14(19)16(13)12(7-20)9-1-3-11(24)4-2-9/h1-6,8,12,24H,(H,22,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWOPPZPCDNOMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl2N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112206-71-0 |

Source

|

| Record name | (2,6-Dichloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl)(4-hydroxyphenyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112206710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,6-DICHLORO-4-(3,5-DIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-2(3H)-YL)PHENYL)(4-HYDROXYPHENYL)ACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AL04X3I8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。